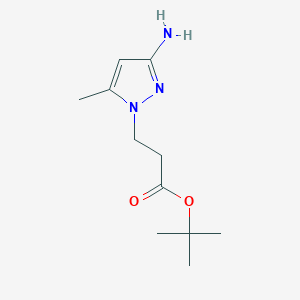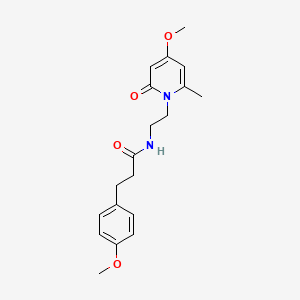
Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate, also known as AMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate is not fully understood. However, it is believed that Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate-based polymers act as electron donors and acceptors, facilitating the movement of charge carriers within the material. This results in the efficient conversion of light energy into electrical energy in the case of organic solar cells and the emission of light in the case of light-emitting diodes.
Biochemical and Physiological Effects:
Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low toxicity and biocompatibility, making it a suitable candidate for use in biomedical applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate is its ease of synthesis from commercially available starting materials. Additionally, Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate-based polymers exhibit excellent optoelectronic properties, making them suitable for use in various organic electronic devices. However, one of the limitations of Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate is its relatively low solubility in common organic solvents, which can make it challenging to work with in the laboratory.
Future Directions
There are several future directions for the research on Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate. One of the most promising directions is the development of Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate-based polymers for use in high-performance organic electronic devices. Additionally, the potential biomedical applications of Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate need to be explored further. The development of new synthetic methods for Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate and its derivatives can also lead to the discovery of new materials with improved properties. Finally, the use of computational methods to study the electronic properties of Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate-based polymers can provide valuable insights into their optoelectronic behavior.
In conclusion, Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate is a promising chemical compound that has potential applications in various fields. Its ease of synthesis, excellent optoelectronic properties, low toxicity, and biocompatibility make it a suitable candidate for use in organic electronics and biomedical applications. Further research is needed to fully understand the mechanism of action of Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate and to explore its potential applications in other fields.
Synthesis Methods
The synthesis of Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of tert-butyl acrylate with hydrazine hydrate to form tert-butyl 3-hydrazinylpropionate. The second step involves the reaction of the intermediate product with 3-amino-5-methylpyrazole in the presence of triethylamine to form Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate. The purity of the final product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate has been extensively studied for its potential applications in various fields. One of the most promising applications of Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate is in the field of organic electronics. Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate has been used as a building block for the synthesis of conjugated polymers that exhibit excellent optoelectronic properties, such as high charge carrier mobility and low bandgap energy. These properties make Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate-based polymers suitable for use in organic solar cells, light-emitting diodes, and field-effect transistors.
properties
IUPAC Name |
tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-8-7-9(12)13-14(8)6-5-10(15)16-11(2,3)4/h7H,5-6H2,1-4H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVJLEMWTZWTRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2751870.png)


![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2751874.png)

![N-(1-Cyanocyclobutyl)-2-[(1-hydroxycycloheptyl)methyl-methylamino]acetamide](/img/structure/B2751877.png)
![2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2751878.png)


![4-(dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2751882.png)
![Methyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2751883.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(furan-2-ylmethyl)-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2751887.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2751888.png)
